N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide
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Overview
Description
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is a complex organic compound with a molecular formula of C20H15BrClN3O3S. This compound is known for its unique chemical structure, which includes a bromobenzylidene group, a hydrazino group, and a chlorobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromobenzylidene and chlorobenzenesulfonamide groups can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
Uniqueness
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
477735-07-2 |
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Molecular Formula |
C20H15BrClN3O3S |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3S/c21-15-5-3-4-14(12-15)13-23-24-20(26)18-6-1-2-7-19(18)25-29(27,28)17-10-8-16(22)9-11-17/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
NCAVQFPJTAHMOE-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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